molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

Cat. No. B2699277
CAS RN: 79183-40-7
M. Wt: 305.256
InChI Key: RTFGNLKMQZLCET-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)-1H-indole-2,3-dione (TFBI) is a heterocyclic compound with a trifluoromethylbenzyl group attached to an indole ring system. It is a versatile building block used in a variety of synthetic organic chemistry applications. The compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Photoaffinity Labeling

This compound has been used in the optimization of sucrose 1’-position modification with 3-(trifluoromethyl)diazirinyl benzylbromide derivatives for photoaffinity labeling . This method is suitable for analyzing biological interactions because it is based on the affinity of bioactive compounds for biomolecules .

Functional Analysis of Sweet Receptors

The 1’-hydroxyl group of sucrose is well known to be less reactive than other primary alcohols, the optimization of reaction conditions for diazirinyl benzyl bromide derivative at sucrose 1’-position was examined to elucidate the functional analysis of sweet receptors .

Synthesis of Diazirinyl Benzylation

To synthesize diazirinyl benzylation of 1’-position of sucrose, 1’-halo substituted heptaacetylsucroses was reacted with diazirinyl benzyl alcohol derivative in the presence of silver oxide .

Adenosine Receptors Affinity Profile

A new series of pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine (PTP) derivatives has been developed in order to explore their affinity and selectivity profile at the four adenosine receptor subtypes . The PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole .

Trifluoromethylthiolation/Selenolation and Lactonization

The mechanistic pathway was postulated to involve formation of the electrophilic SCF3/SeCF3 species via interrupted Pummerer reactions followed by a concerted trifluoromethylthiolation/selenolation and lactonization process .

6. Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers This procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary rather than benzylic, secondary or tertiary .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-[3-(trifluoromethyl)benzyl]-1h-indole-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione with its targets would likely follow a similar pattern.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione may affect similar pathways and have downstream effects related to these activities.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione at the molecular and cellular level would be diverse and potentially beneficial for various therapeutic applications.

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGNLKMQZLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

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